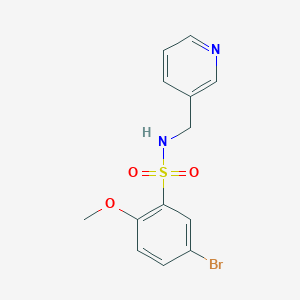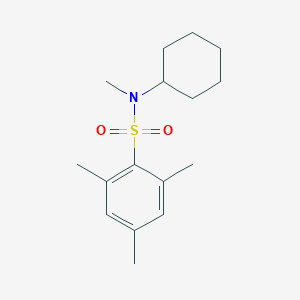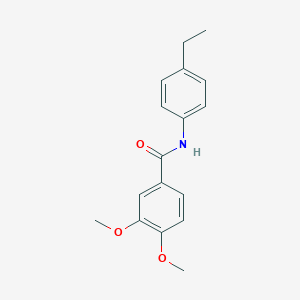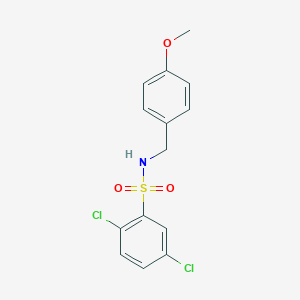![molecular formula C13H9BrN2O3 B226468 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B226468.png)
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid, also known as BPCA, is a chemical compound with a molecular formula of C13H8BrN3O3. It is a white to pale yellow powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. BPCA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds with similar properties. It is also stable under a wide range of conditions, making it easy to handle and store. However, 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid. One area of interest is in the development of new drugs and therapies based on 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid's anti-inflammatory and anti-tumor properties. Another area of research is in the study of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid's effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid and its potential interactions with other compounds and pathways in the body.
Synthesemethoden
The synthesis of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid can be achieved through a multi-step process that involves several chemical reactions. One common method involves the reaction of 2-amino-5-bromopyridine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with acetic anhydride to form the final 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid compound.
Wissenschaftliche Forschungsanwendungen
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been extensively studied for its potential applications in various scientific fields. One major area of research is in the development of new drugs and therapies. 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer and arthritis.
Eigenschaften
Produktname |
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid |
|---|---|
Molekularformel |
C13H9BrN2O3 |
Molekulargewicht |
321.13 g/mol |
IUPAC-Name |
2-[(5-bromopyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9BrN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
ODSXLWIPMFZDNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)



![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
